The compound is cataloged in various chemical databases, including PubChem, where it is identified by the CAS Number 1240529-28-5. It is recognized for its structural features that may confer specific biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(4-Chloro-2-fluorobenzoyl)piperidine typically involves several steps:
Technical Parameters: The reactions are typically carried out under controlled temperatures (often around room temperature to reflux) and monitored using thin-layer chromatography (TLC) to assess completion.
The molecular structure of 1-(4-Chloro-2-fluorobenzoyl)piperidine can be described using its InChI code: InChI=1S/C12H12ClFNO/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2.
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)FThis structure suggests potential for various interactions due to the electron-withdrawing groups (chlorine and fluorine), influencing both reactivity and biological activity.
1-(4-Chloro-2-fluorobenzoyl)piperidine can participate in several chemical reactions:
Common reagents include strong bases (e.g., sodium hydroxide) for substitution reactions and controlled temperatures to ensure selectivity and yield.
The mechanism of action for 1-(4-Chloro-2-fluorobenzoyl)piperidine is not fully elucidated but can be hypothesized based on its structural features:
These properties influence its handling and application in laboratory settings.
1-(4-Chloro-2-fluorobenzoyl)piperidine has potential applications primarily in medicinal chemistry:
Future research may focus on exploring its biological activity through in vitro studies, optimizing synthesis routes for better yields, and investigating its interactions with biological macromolecules.
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4